1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazoloquinazoline core, and a dimethoxybenzylthio group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Construction of the triazoloquinazoline core: This is achieved through the reaction of appropriate quinazoline derivatives with triazole precursors.
Introduction of the dimethoxybenzylthio group: This step involves the nucleophilic substitution reaction where the benzylthio group is introduced to the triazoloquinazoline core.
Chemical Reactions Analysis
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Triazole derivatives: Similar to the triazoloquinazoline core, triazole derivatives are known for their antimicrobial and antifungal properties.
Quinazoline derivatives: These compounds are studied for their anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-16-6-8-19(9-7-16)15-35-26-27-21-14-23(34-5)22(33-4)13-20(21)25-28-24(30-32(25)26)10-11-31-18(3)12-17(2)29-31/h6-9,12-14H,10-11,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDDCFEVDOATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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